

Application Notes and Protocols for LaNiO₃ Powder Synthesis via Co-precipitation

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Compound of Interest

Compound Name: Lanthanum nickel oxide

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Lanthanum nickelate (LaNiO₃) is a perovskite-type oxide that has garnered significant interest for a variety of applications, including catalysis, electrode materials for supercapacitors and fuel cells, and sensors.^{[1][2][3]} Its unique electronic and catalytic properties are highly dependent on its phase purity, particle size, and surface area. The co-precipitation method is a widely employed technique for synthesizing LaNiO₃ powder due to its relative simplicity, low cost, and ability to produce homogeneous, fine powders at lower calcination temperatures compared to conventional solid-state reaction methods.^{[4][5]}

This document provides a detailed protocol for the synthesis of LaNiO₃ powder using the co-precipitation method. It includes information on the necessary reagents and equipment, a step-by-step experimental procedure, and characterization techniques.

Experimental Protocols

1. Materials and Reagents

- Lanthanum (III) nitrate hexahydrate (La(NO₃)₃·6H₂O) (analytical grade)
- Nickel (II) nitrate hexahydrate (Ni(NO₃)₂·6H₂O) (analytical grade)

- Sodium carbonate (Na_2CO_3) or Potassium hydroxide (KOH) or Sodium hydroxide (NaOH) (precipitating agent)

- Deionized water

- Ethanol

2. Equipment

- Beakers and graduated cylinders
- Magnetic stirrer with heating plate
- pH meter
- Buchner funnel and filter paper
- Drying oven
- Muffle furnace
- Mortar and pestle

3. Synthesis Procedure

The co-precipitation method for LaNiO_3 synthesis involves three main stages: preparation of the precursor solution, precipitation of the metal hydroxides/carbonates, and calcination of the precipitate to form the perovskite phase.

Step 1: Precursor Solution Preparation

- Prepare an aqueous solution of lanthanum nitrate and nickel nitrate. In a typical procedure, equimolar amounts of $\text{La}(\text{NO}_3)_3 \cdot 6\text{H}_2\text{O}$ and $\text{Ni}(\text{NO}_3)_2 \cdot 6\text{H}_2\text{O}$ are dissolved in deionized water.^[6] For example, a 1M solution can be prepared.^[7]
- Stir the solution continuously using a magnetic stirrer until the salts are completely dissolved, resulting in a clear green solution.

Step 2: Co-precipitation

- Prepare a solution of the precipitating agent. The choice of precipitating agent can influence the characteristics of the final product. Common choices include sodium carbonate (Na_2CO_3), potassium hydroxide (KOH), or a mixture of K_2CO_3 and NaOH.[\[4\]](#)[\[6\]](#)[\[7\]](#)
- Slowly add the precipitating agent solution dropwise to the precursor solution while stirring vigorously.[\[6\]](#) The addition of the precipitating agent will cause the pH of the solution to increase, leading to the simultaneous precipitation of lanthanum and nickel hydroxides or carbonates.
- Monitor the pH of the solution. For complete precipitation, the final pH should be alkaline, typically around 13 or higher when using a strong base like KOH.[\[4\]](#)
- Continue stirring the resulting slurry for a few hours (e.g., 3 hours) to ensure homogeneous precipitation and aging of the precipitate.[\[7\]](#)

Step 3: Washing and Drying

- Separate the precipitate from the solution by filtration using a Buchner funnel.
- Wash the precipitate several times with deionized water to remove any residual ions. Subsequently, wash with ethanol to facilitate drying.[\[7\]](#)
- Dry the washed precipitate in an oven at a temperature around 60-120°C for 6 to 20 hours to remove the water and ethanol.[\[6\]](#)[\[7\]](#) The result is a light green powder.[\[7\]](#)

Step 4: Calcination

- Grind the dried powder using a mortar and pestle to ensure fine and uniform particles.
- Place the powder in a crucible and calcine it in a muffle furnace. The calcination temperature and duration are critical parameters that determine the formation of the pure LaNiO_3 perovskite phase.
- The calcination is often performed in a temperature range of 600°C to 900°C for 2 to 10 hours.[\[7\]](#)[\[8\]](#) Some protocols may involve a pre-heating step at a lower temperature (e.g.,

550°C for 3 hours) before the final calcination.[6]

Characterization

The synthesized LaNiO_3 powder should be characterized to confirm its phase purity, crystal structure, morphology, and other properties. Common characterization techniques include:

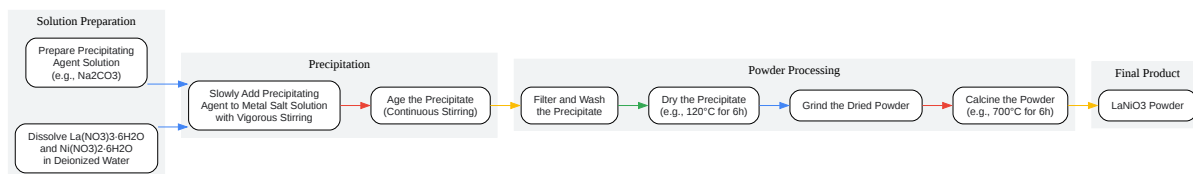
- X-ray Diffraction (XRD): To identify the crystal structure and phase purity of the synthesized powder. The diffraction peaks should correspond to the rhombohedral perovskite structure of LaNiO_3 . [7]
- Scanning Electron Microscopy (SEM): To observe the morphology, particle size, and agglomeration of the LaNiO_3 powder.
- Thermogravimetric and Differential Thermal Analysis (TGA/DTA): To determine the thermal decomposition behavior of the precursor and the appropriate calcination temperature. [6]
- Brunauer-Emmett-Teller (BET) Analysis: To measure the specific surface area of the powder.

Data Presentation

The following table summarizes the quantitative data from various studies on the co-precipitation synthesis of LaNiO_3 .

Precurs or Salts	Precipit ating Agent	Precurs or Concent ration	Final pH	Drying Condi tions	Calcinat ion Temper ature (°C)	Calcinat ion Time (h)	Resultin g Phase
La(NO ₃) 3·6H ₂ O, Ni(NO ₃) ₂ ·6H ₂ O[6]	Na ₂ CO ₃	Equimola r	-	60°C for 20 h	800 - 900	5 - 15	LaNiO ₃
La(NO ₃) 3, Ni(NO ₃) ₂ [4]	KOH	-	≥ 13	-	-	-	LaNiO ₃ with NiO phase
La(NO ₃) 3·6H ₂ O, Ni(NO ₃) ₂ ·6H ₂ O[7]	K ₂ CO ₃ and NaOH	1M	-	120°C for 6 h	600 - 900	6	LaNiO ₃

Mandatory Visualization



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Caption: Experimental workflow for the synthesis of LaNiO₃ powder via the co-precipitation method.

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